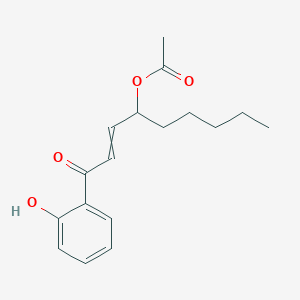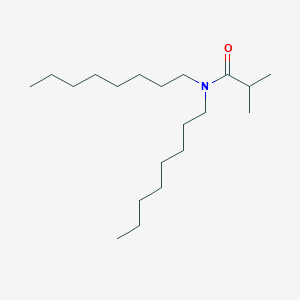
Propanamide, N,N-dioctyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N,N-dioctyl-2-methyl- is an organic compound with the molecular formula C20H41NO and a molecular weight of 311.5456 It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group
Preparation Methods
The synthesis of Propanamide, N,N-dioctyl-2-methyl- can be achieved through various methods. One common approach involves the reaction of 2-methylpropanoyl chloride with dioctylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The choice of solvents, catalysts, and reaction conditions can be fine-tuned to maximize yield and minimize waste.
Chemical Reactions Analysis
Propanamide, N,N-dioctyl-2-methyl- undergoes various chemical reactions typical of amides. These reactions include:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine. For example, hydrolysis with hydrochloric acid would produce 2-methylpropanoic acid and dioctylamine.
Reduction: Amides can be reduced to amines using reagents such as lithium aluminum hydride (LiAlH4). This reaction would convert Propanamide, N,N-dioctyl-2-methyl- to the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile. This can be achieved using reagents like alkyl halides under appropriate conditions.
Scientific Research Applications
Propanamide, N,N-dioctyl-2-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s long alkyl chains can interact with biological membranes, making it useful in studies related to membrane dynamics and protein-lipid interactions.
Medicine: Research into its potential pharmacological properties is ongoing. Its structure suggests it could interact with specific biological targets, leading to the development of new therapeutic agents.
Industry: Propanamide, N,N-dioctyl-2-methyl- is used in the formulation of specialty chemicals, including surfactants and lubricants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Propanamide, N,N-dioctyl-2-methyl- depends on its specific application. In biological systems, its long alkyl chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and protein function. The amide group can form hydrogen bonds with biological molecules, influencing their structure and activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Propanamide, N,N-dioctyl-2-methyl- can be compared with other similar compounds such as:
Propanamide, N,N-diethyl-2-methyl-: This compound has shorter alkyl chains, which may result in different physical and chemical properties, such as solubility and reactivity.
Propanamide, 2-methyl-: Lacking the long alkyl chains, this compound is more hydrophilic and may have different applications in aqueous environments.
Propanamide, N-methyl-: This compound has a simpler structure and may be used as a precursor in the synthesis of more complex amides.
The uniqueness of Propanamide, N,N-dioctyl-2-methyl- lies in its long alkyl chains, which impart distinct amphiphilic properties, making it suitable for applications that require both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
177158-16-6 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-methyl-N,N-dioctylpropanamide |
InChI |
InChI=1S/C20H41NO/c1-5-7-9-11-13-15-17-21(20(22)19(3)4)18-16-14-12-10-8-6-2/h19H,5-18H2,1-4H3 |
InChI Key |
BJAXAJXLQZSAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
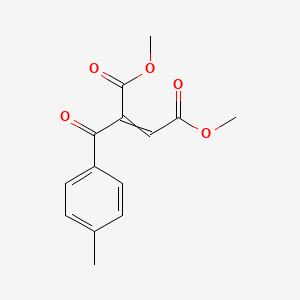
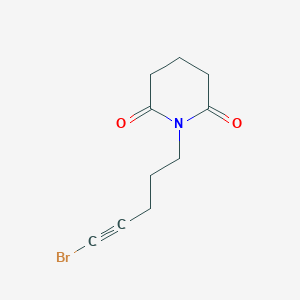
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
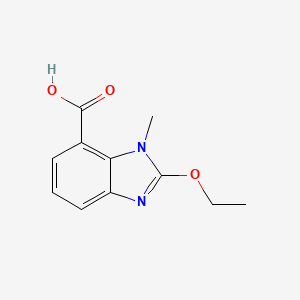
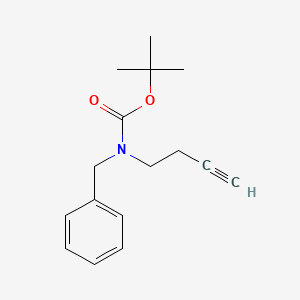
![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
